H-HIS(BZL)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

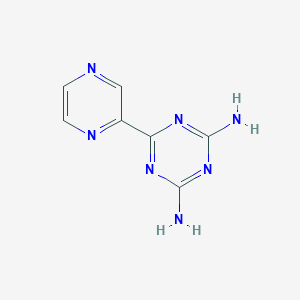

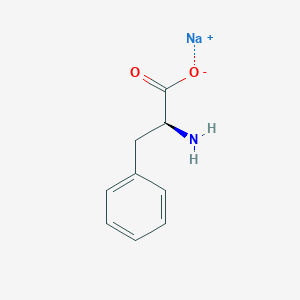

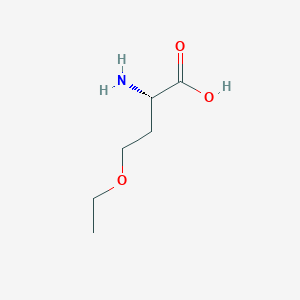

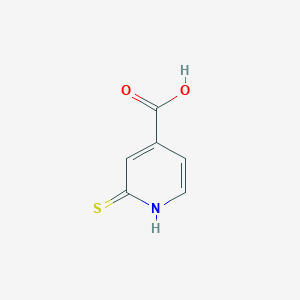

(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid, also known as (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid, is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.28 g/mol. The purity is usually 95%.

The exact mass of the compound (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231954. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

化学合成

この化合物は、新しい化学物質の合成に使用できます。 例えば、新しいアクリロニトリル誘導体を合成するための出発物質として使用されてきました 。これらの新しい化合物は、医薬品や材料科学など、さまざまな分野で潜在的な用途を持つ可能性があります。

生化学研究

この化合物は、多くの生物学的プロセスで重要な役割を果たすアミノ酸ヒスチジンのアナログです。 これは、これらのプロセスを研究するための生化学研究で使用できます 。

金属イオンキレート化

ヒスチジン、そしてこの化合物のよう

作用機序

Target of Action

H-HIS(BZL)-OH, also known as (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid or 1-benzyl-L-histidine, is a derivative of the amino acid histidine

Mode of Action

Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . Imidazole derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The benzyl group in this compound could potentially enhance its lipophilicity, improving its ability to cross biological membranes and reach its targets.

Biochemical Pathways

For example, histidine is a precursor to histamine, a vital mediator of various physiological functions . Therefore, this compound might potentially influence these pathways.

Pharmacokinetics

For instance, L-histidine is known to be transported across biological membranes via peptide-histidine transporter 1 (PHT1) .

Result of Action

Based on the known activities of imidazole derivatives, it might exhibit a range of biological activities, as mentioned earlier .

生化学分析

Biochemical Properties

1-Benzyl-L-histidine plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity

Cellular Effects

It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future studies should focus on these aspects to better understand the temporal effects of this compound .

Transport and Distribution

Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

特性

IUPAC Name |

2-amino-3-(1-benzylimidazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c14-12(13(17)18)6-11-8-16(9-15-11)7-10-4-2-1-3-5-10/h1-5,8-9,12H,6-7,14H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXSWQMJOZUQKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310819 |

Source

|

| Record name | im-Benzyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16832-24-9 |

Source

|

| Record name | NSC231954 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | im-Benzyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate](/img/structure/B94868.png)